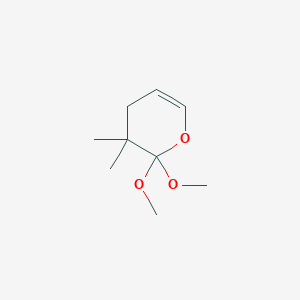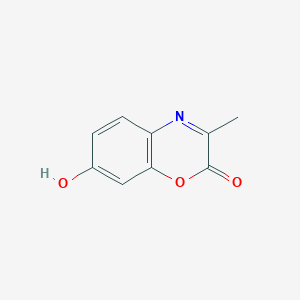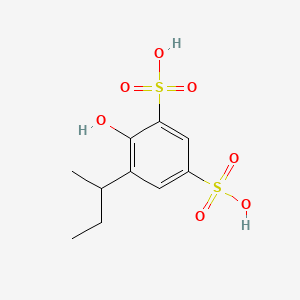
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid is an organic compound with a complex structure that includes a butan-2-yl group, a hydroxy group, and two sulfonic acid groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonic acid groups can be reduced to sulfonate esters using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups act as directing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosulfonic acid for sulfonation, aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of 5-(Butan-2-yl)-4-oxobenzene-1,3-disulfonic acid.
Reduction: Formation of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonate esters.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzene-1,3-disulfonic acid: Lacks the butan-2-yl group, making it less hydrophobic.
5-(Butan-2-yl)-4-methoxybenzene-1,3-disulfonic acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity.
5-(Butan-2-yl)-4-hydroxybenzene-1-sulfonic acid: Has only one sulfonic acid group, affecting its solubility and acidity.
Uniqueness
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
76947-48-3 |
|---|---|
Molekularformel |
C10H14O7S2 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
5-butan-2-yl-4-hydroxybenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H14O7S2/c1-3-6(2)8-4-7(18(12,13)14)5-9(10(8)11)19(15,16)17/h4-6,11H,3H2,1-2H3,(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
LRFJIDXZHOSFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


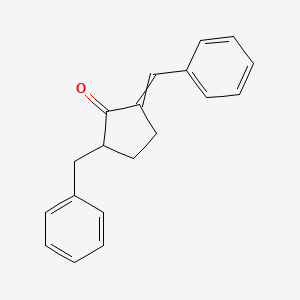
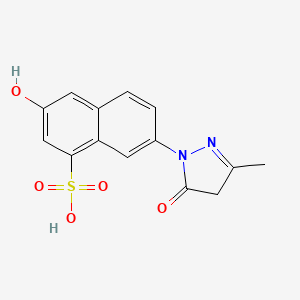
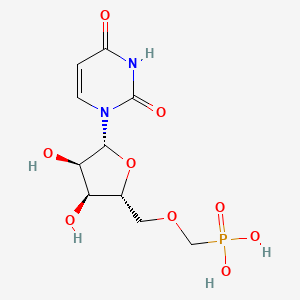

![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
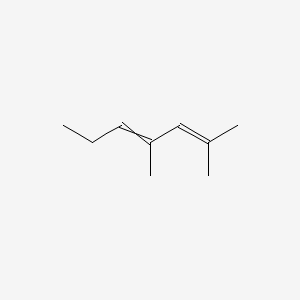

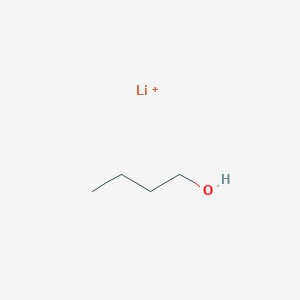
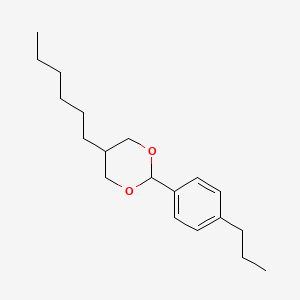
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)

